6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
(2-bromophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-12-4-2-1-3-11(12)14(19)18-6-5-13-10(8-18)7-16-9-17-13/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIGVWMWGIMWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of pyrido[4,3-d]pyrimidine derivatives with 2-bromobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridopyrimidine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy against specific targets in oncology and anti-inflammatory research. For instance, it has been investigated for its potential to inhibit kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .
Case Study: Anticancer Activity
A study evaluated several bromopyrimidine derivatives, including compounds related to 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. The results indicated significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung adenocarcinoma). The most potent compounds showed activity comparable to established drugs like Dasatinib .
Biological Studies
Interaction with Biological Targets
Research has focused on understanding the interactions of this compound with various biological targets. It has been shown to modulate receptor activity and inhibit specific enzymes critical in inflammatory pathways. Such interactions are essential for elucidating the compound's mechanism of action and its potential therapeutic applications .
Mechanism of Action
The compound's mechanism involves binding to molecular targets such as kinases and receptors. This binding can lead to either inhibition or activation of these targets, resulting in diverse biological effects. For example, it may inhibit pathways involved in cancer progression or inflammatory responses .
Material Science
Development of Novel Materials
Beyond its biological applications, this compound is being explored for its potential use in material science. Its unique electronic and optical properties make it suitable for creating advanced materials with specific functionalities. Research is ongoing to optimize these properties for applications in electronics and photonics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in inflammatory pathways .
Comparison with Similar Compounds
Key Structural Features :
- Pyrido[4,3-d]pyrimidine core : A nitrogen-rich bicyclic system with hydrogenation at positions 5–8, enhancing solubility compared to fully aromatic analogs.
- 2-Bromobenzoyl substituent : The bromine atom at the ortho position of the benzoyl group may influence π-π stacking interactions and metabolic stability.
- Molecular Weight : Estimated at ~361 g/mol (C₁₆H₁₄BrN₃O), based on analogs .
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrido[4,3-d]Pyrimidine Core
The pyrido[4,3-d]pyrimidine framework serves as a versatile scaffold for derivatization. Below is a comparison of key analogs:
Key Observations :
- Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity and metabolic resistance, whereas the ethoxy group in improves aqueous solubility.
- Synthetic Accessibility :
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility :
Bioactivity :
- The benzothiadiazole analog (BK45285) in demonstrates moderate activity in protease inhibition assays, highlighting the importance of the fused heterocycle.
- The 6-benzyl-2-chloro-4-(trifluoromethyl) derivative in shows nanomolar IC₅₀ values in kinase screens, suggesting that halogenation enhances target affinity.
Stability and Metabolic Considerations
- Bromine vs. Chlorine : Bromine’s larger atomic radius may slow oxidative metabolism compared to chlorine, as seen in pesticide analogs (e.g., bromacil vs. ethirimol in ).
Biological Activity
The compound 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C14H10BrN3O
- Molecular Weight : 316.15 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
The structure features a pyrido-pyrimidine core with a bromobenzoyl substituent, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Properties :
- Antimicrobial Activity :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Effective against selected bacterial strains | |
| Enzyme Inhibition | Inhibits enzymes related to tumor growth |
Case Study: Anticancer Activity
A notable study highlighted the synthesis of various pyrido[4,3-d]pyrimidine derivatives and their evaluation against human cancer cell lines. The results showed that the tested compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process .
Case Study: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibition zones compared to control antibiotics .
The biological activity of this compound is hypothesized to involve:
- Intercalation into DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Inhibition of Kinases : By targeting specific kinases involved in cell signaling pathways related to growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Q & A
What are the optimal synthetic routes for 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield and purity?
Level : Basic
Answer :
Two primary methods are documented for synthesizing structurally similar pyridopyrimidines:
- Method A : Uses NaH in dry DMF with iodomethane at 0°C, achieving 88% yield. Key steps include controlled temperature ramping and purification via silica gel chromatography with CH₂Cl₂/MeOH (1:199) .
- Method B : Employs N-bromosuccinimide (NBS) in dichloromethane at room temperature, yielding 76% after washing and chromatography with MeOH-CH₂Cl₂ (1:99) .
Critical Factors : - Temperature control (e.g., 0°C vs. ambient) impacts reaction kinetics and byproduct formation.
- Solvent choice (DMF vs. dichloromethane) affects solubility and reactivity of intermediates.
- Purification methods (TLC vs. column chromatography) influence final purity.
How does the bromine substituent at the 2-position of the benzoyl group influence the compound’s reactivity in cross-coupling reactions?
Level : Advanced
Answer :
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on analogous pyridopyrimidines suggest that electron-withdrawing groups like bromine lower the LUMO energy, enhancing electrophilicity at the aryl halide site . Experimental data from similar compounds (e.g., 5-bromo-4-chloropyrrolopyrimidines) show successful cross-coupling with aryl boronic acids under Pd catalysis .
What spectroscopic and crystallographic techniques are most reliable for characterizing the pyrido[4,3-d]pyrimidine core?
Level : Basic
Answer :
- ¹H/¹³C NMR : Distinct signals for pyrimidine protons (δ 8.2–8.6 ppm) and carbonyl carbons (δ 165–170 ppm) confirm regiochemistry .
- X-ray diffraction : Resolves tautomeric forms (e.g., 5H vs. 7H configurations) and confirms hydrogen bonding patterns in the crystal lattice .
- HRMS : Validates molecular weight with <0.5 ppm error, critical for distinguishing isomers .
How can density functional theory (DFT) predict the electronic properties of 6-(2-bromobenzoyl)-pyridopyrimidine derivatives?
Level : Advanced
Answer :
- HOMO-LUMO Analysis : TD-DFT/B3LYP/6-311+G(d,p) calculations reveal band gaps (ΔE = 3.91–4.10 eV), correlating with UV-vis absorption maxima (λ = 280–320 nm) .
- Natural Bond Orbital (NBO) Analysis : Identifies charge transfer between bromobenzoyl and pyridopyrimidine moieties, explaining stabilization via hyperconjugation .
- Molecular Electrostatic Potential (MEP) : Predicts nucleophilic sites (e.g., pyrimidine N-atoms) for functionalization .
What biological targets are associated with pyrido[4,3-d]pyrimidine derivatives, and how does bromine substitution modulate activity?
Level : Basic
Answer :
Pyridopyrimidines inhibit kinases (e.g., cyclin-dependent kinases) and dihydrofolate reductase (DHFR). Bromine at the 2-position enhances lipophilicity (logP ↑0.5–1.0), improving membrane permeability. In vitro assays on analogs show IC₅₀ values <10 µM for kinase inhibition .
How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Level : Advanced
Answer :
- Buffer Optimization : Use ammonium acetate (pH 6.5) with 10% acetic acid to stabilize the compound via ion-pairing .
- Co-solvents : Ethanol or DMSO (≤5% v/v) enhance solubility without denaturing proteins in enzymatic assays .
What experimental evidence supports tautomeric or prototropic shifts in the pyridopyrimidine core?
Level : Advanced
Answer :
Crystallographic data (e.g., Acta Cryst. E67, o2516) show tautomerism between 5H and 7H forms, stabilized by intramolecular H-bonding. NMR variable-temperature studies reveal coalescence of signals at 60°C, indicating dynamic equilibria .
How to resolve contradictions in reported synthetic yields for similar compounds?
Level : Advanced
Answer :
- Purity of Reagents : Trace moisture in NaH reduces yield in Method A by 10–15% .
- Chromatography Artifacts : Polar impurities in Method B may co-elute with the product, inflating apparent yield. LC-MS validation is recommended .
What green chemistry approaches can replace DMF in pyridopyrimidine synthesis?
Level : Advanced
Answer :
- Alternative Solvents : Cyclopentyl methyl ether (CPME) or 2-MeTHF reduce toxicity while maintaining reactivity in SNAr reactions .
- Catalytic Systems : Microwave-assisted synthesis in ethanol shortens reaction times (1 hr vs. 2 hrs) with comparable yields .
How do substituents on the benzoyl group affect the compound’s inhibitory potency?
Level : Advanced
Answer :
- Electron-Withdrawing Groups (e.g., Br) : Increase binding affinity to ATP pockets in kinases (ΔΔG = −1.2 kcal/mol) .
- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce activity by 30–50% due to steric clashes in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
